molecular formula C15H21BN2O3 B2502211 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1362243-58-0

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

カタログ番号: B2502211
CAS番号: 1362243-58-0
分子量: 288.15
InChIキー: FAWRQFIZFNVUIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a dimethyl substitution at the 1 and 3 positions and a dioxaborolane moiety that may enhance its biological activity through various mechanisms. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the BCL6 transcriptional repressor, which is implicated in the development of diffuse large B-cell lymphoma (DLBCL). Inhibitors targeting BCL6 can promote tumor regression by degrading this protein in cancer cells .
  • In Vivo Studies : In xenograft mouse models, compounds structurally related to this benzimidazole demonstrated dose-dependent suppression of tumor growth without significant toxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural variations. A study on similar benzimidazolone derivatives highlighted that small changes in chemical structure could significantly affect their degradation activity against BCL6. The most effective derivatives were identified through systematic SAR analysis .

CompoundIC50 (µM)Notes
Compound A0.5Effective BCL6 degrader
Compound B1.0Moderate activity
Compound C10.0Low activity

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that modifications in their structure can lead to improved solubility and metabolic stability. For example:

  • Solubility : Compounds with polar substituents showed enhanced solubility in physiological conditions .
  • Metabolic Stability : Variations in substituent groups can lead to differing levels of metabolic stability in human liver microsomes .

Case Studies

Several studies have focused on the biological implications of compounds similar to this compound:

  • Study on DLBCL : A series of benzimidazolone inhibitors were tested for their ability to degrade BCL6. The most potent compounds were able to reduce BCL6 levels significantly in vitro and in vivo models .
  • Antiparasitic Activity : A related compound was evaluated for its effectiveness against visceral leishmaniasis. The study showed that certain structural modifications could enhance antiparasitic potency while maintaining low toxicity profiles .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one have shown promising anticancer properties. For instance, derivatives of benzo[d]imidazole have been studied for their ability to inhibit cancer cell proliferation. The compound's interaction with DNA and its potential to induce apoptosis in cancer cells have been highlighted in various studies.

A notable study demonstrated that a related compound exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin on Caco-2 cancer cell lines, with an IC50 value of 16.63 ± 0.27 μM after 48 hours of treatment . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. Such studies provide insights into the mechanism of action and help in designing more effective derivatives with enhanced biological activity .

Synthesis of Functional Materials

The unique boron-containing structure of the compound allows it to be utilized in synthesizing functional materials. Research has explored its application in creating polymers and nanomaterials that exhibit specific electronic and optical properties. The incorporation of boron into organic frameworks can enhance the stability and performance of materials used in electronics and photonics.

Reagent for Organic Reactions

Due to its reactivity, this compound can serve as a valuable reagent in various organic synthesis reactions. It can facilitate cross-coupling reactions or act as a catalyst in forming complex organic molecules . This versatility makes it an important compound in synthetic organic chemistry.

Case Studies and Research Findings

Study Focus Findings
Göktürk et al., 2023Anticancer ActivityDemonstrated significant cytotoxic effects on Caco-2 cells; potential for apoptosis induction through ROS generation .
ACS Omega StudyMolecular DockingExplored binding interactions with target proteins; identified potential pathways for anticancer activity .
Material Science ResearchFunctional MaterialsInvestigated synthesis of boron-containing polymers; enhanced stability and electronic properties observed .

特性

IUPAC Name

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11-12(9-10)18(6)13(19)17(11)5/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWRQFIZFNVUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362243-58-0
Record name 1,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (235 mg, 0.857 mmol) and iodomethane (0.267 mL, 4.29 mmol) in DMF (10 mL) was added K2CO3 (592 mg, 4.29 mmol). The reaction mixture was stirred for 23 h and the product was then precipitated with water. The title compound was collected by filtration. LCMS-ESI+ (m/z): [M+H]+ calcd for C15H22BN2O3: 289.2; found: 289.1.
Quantity
0.267 mL
Type
reactant
Reaction Step One
Name
Quantity
592 mg
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。